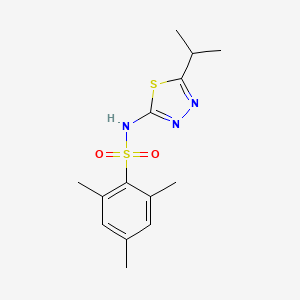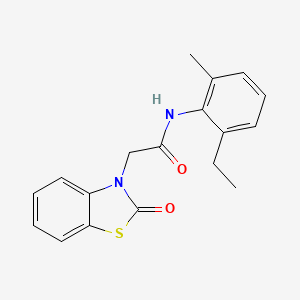
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea, also known as FMTU, is a compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thioureas, which are known to possess a wide range of biological activities. FMTU has been found to exhibit promising properties as an anticancer agent, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition can lead to cell cycle arrest and apoptosis. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of topoisomerase II, which is another key enzyme involved in cell division.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to DNA damage and cell death. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has also been found to inhibit the activity of several enzymes involved in cancer progression, including matrix metalloproteinases and urokinase-type plasminogen activator.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea is its potent anticancer activity, which makes it a promising candidate for the development of new cancer therapies. However, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea also has some limitations for lab experiments. It is a highly reactive compound, which can make it difficult to handle and store. Additionally, N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to exhibit some toxicity towards normal cells, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea. One area of interest is the development of new formulations of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea that can improve its stability and reduce its toxicity. Another area of interest is the investigation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea's potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy for cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea and to identify its molecular targets in cancer cells.
Métodos De Síntesis
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea can be synthesized by reacting 3-fluoroaniline with 4-methoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution at the isothiocyanate group, leading to the formation of N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea as the final product.
Aplicaciones Científicas De Investigación
N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been extensively studied for its potential as an anticancer agent. Several studies have reported that N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea exhibits potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(3-fluorophenyl)-N'-(4-methoxyphenyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells, which are key mechanisms for its anticancer activity.
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-18-13-7-5-11(6-8-13)16-14(19)17-12-4-2-3-10(15)9-12/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKZPYOHDDXZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3-(4-methoxyphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-imino-6-(2-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5852855.png)

![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5852874.png)



![2-[(2-chloro-6-fluorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5852900.png)

![4-{[4-(aminocarbonyl)-3-chlorophenyl]amino}-4-oxobutanoic acid](/img/structure/B5852908.png)


![2,4-dichloro-N-[2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5852930.png)
